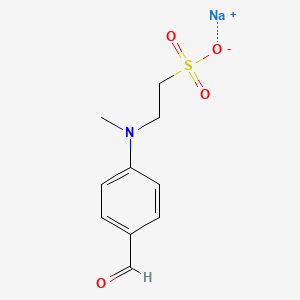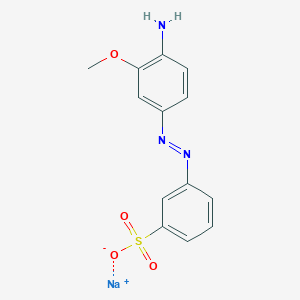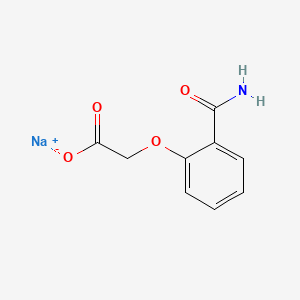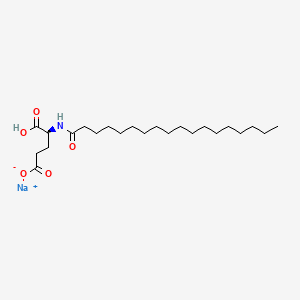
Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate is an organic compound with the molecular formula C10H12NNaO4S. It is a derivative of ethanesulfonic acid, where the sulfonic acid group is substituted with a 2-[(4-formylphenyl)methylamino] group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt typically involves the reaction of ethanesulfonic acid with 4-formylphenylmethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve the desired quality .
Types of Reactions:
Oxidation: Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.
Reduction: The compound can also undergo reduction reactions, where the formyl group is reduced to a hydroxyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The sulfonic acid group can participate in ionic interactions, affecting the solubility and stability of the compound in aqueous solutions .
Comparaison Avec Des Composés Similaires
- Methanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt
- Propane-1-sulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt
Comparison: Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to methanesulfonic acid derivatives, it has a longer carbon chain, which can influence its reactivity and solubility. Compared to propane-1-sulfonic acid derivatives, it has a different spatial arrangement of functional groups, affecting its interaction with molecular targets .
Propriétés
Numéro CAS |
56405-41-5 |
|---|---|
Formule moléculaire |
C10H13NNaO4S |
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
sodium;2-(4-formyl-N-methylanilino)ethanesulfonate |
InChI |
InChI=1S/C10H13NO4S.Na/c1-11(6-7-16(13,14)15)10-4-2-9(8-12)3-5-10;/h2-5,8H,6-7H2,1H3,(H,13,14,15); |
Clé InChI |
BWRVBJGZXOXEMV-UHFFFAOYSA-N |
SMILES |
CN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)C=O.[Na+] |
SMILES canonique |
CN(CCS(=O)(=O)O)C1=CC=C(C=C1)C=O.[Na] |
Key on ui other cas no. |
56405-41-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)







![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)


![6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1592982.png)


